(2-Ethoxy-3-methoxybenzyl)methylamine hydrochloride
Overview
Description
“(2-Ethoxy-3-methoxybenzyl)methylamine hydrochloride” is a unique chemical compound provided by Sigma-Aldrich . It is part of a collection of unique chemicals provided for early discovery researchers . The product is sold in a solid form .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringNCC1=C(OCC)C(OC)=CC=C1.Cl
. This indicates that the molecule contains nitrogen (N), carbon ©, hydrogen (H), oxygen (O), and chlorine (Cl) atoms. Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . Its molecular weight is 217.7 . The compound’s InChI code is1S/C10H15NO2.ClH/c1-3-13-10-8(7-11)5-4-6-9(10)12-2;/h4-6H,3,7,11H2,1-2H3;1H
, which provides a standardized way to represent its molecular structure.
Scientific Research Applications
Organic Synthesis and Structural Analysis
- Structural Characterization : The compound "2-Ethoxy-6-[(methylimino)methyl]phenol" was synthesized and structurally characterized, revealing an intramolecular hydrogen bond, showcasing the compound's potential for structural studies and synthetic applications (Chengmin Ge et al., 2010).
- Nano-Structured Ceria Recovery : N,N-bis(2-hydroxybenzyl)alkylamines, including related benzoxazine dimer compounds, were used as novel ligands for rare earth metal ions, such as cerium(III), illustrating applications in materials science and nanostructure recovery (C. Veranitisagul et al., 2011).
Molecular Docking and Computational Studies
- SARS-CoV-2 Main Protease Inhibition : The compound N-((2,3-dichlorophenyl)(ethoxy)methyl)-2-methoxy-4-nitrobenzenamine, a structurally related derivative, was investigated for its potential as a drug candidate against SARS-CoV-2 main protease through molecular docking and computational simulation, highlighting the compound's relevance in drug discovery (S. Sushanth Kumar & M. Choudhary, 2022).
Corrosion Inhibition
- Corrosion Inhibition Efficiency : Ethyl hydrogen [(methoxyphenyl) (methylamino) methyl] phosphonate derivatives were synthesized and studied for their efficiency in inhibiting the corrosion of mild steel in acidic solutions, demonstrating the compound's utility in industrial applications related to corrosion protection (M. Djenane et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
1-(2-ethoxy-3-methoxyphenyl)-N-methylmethanamine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-4-14-11-9(8-12-2)6-5-7-10(11)13-3;/h5-7,12H,4,8H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRVJVTZPGTOAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)CNC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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